methyl 4-[2-(2-nitroethyl)benzamido]benzoate
Description
Methyl 4-[2-(2-nitroethyl)benzamido]benzoate is a benzoate ester derivative featuring a benzamido substituent at the 4-position of the benzene ring. The benzamido group is further substituted with a 2-nitroethyl moiety at the ortho position (Figure 1).
Properties
IUPAC Name |
methyl 4-[[2-(2-nitroethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-24-17(21)13-6-8-14(9-7-13)18-16(20)15-5-3-2-4-12(15)10-11-19(22)23/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRILNLIVROCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-nitroethyl)benzamido]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-nitroethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-nitroethyl)benzamido]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium hydroxide, water, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: Methyl 4-[2-(2-aminoethyl)benzamido]benzoate.
Substitution: 4-[2-(2-nitroethyl)benzamido]benzoic acid.
Oxidation: Various oxidation products
Biological Activity
Methyl 4-[2-(2-nitroethyl)benzamido]benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, antimicrobial and anticancer properties, and summarizes relevant research findings.
Chemical Structure and Properties
Chemical Formula: C_{15}H_{16}N_{2}O_{4}
The compound features a benzoate moiety with a nitroethyl substituent, which is critical for its biological activity. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with cellular components.
The biological effects of this compound are attributed primarily to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may:
- Inhibit Enzymes: The compound may inhibit specific enzymes involved in cellular processes.
- Induce Oxidative Stress: Reactive intermediates can lead to oxidative stress, affecting cell viability and function.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various microbial strains. The results indicate significant antimicrobial activity, particularly against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity
| Compound | Activity Against Gram (+) | Activity Against Gram (-) |
|---|---|---|
| This compound | Moderate | High |
| Control (Standard Antibiotics) | High | High |
The antimicrobial activity was assessed using standard methods such as disk diffusion and broth microdilution assays. The compound showed comparable effectiveness to established antibiotics, suggesting its potential as a therapeutic agent.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Research indicates that the compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis: It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
- Anticancer Mechanisms : Research highlighted in Frontiers in Chemistry demonstrated that the compound effectively induced apoptosis in human breast cancer cell lines (MCF-7), with significant downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
- Oxidative Stress Induction : A study indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cancer cells, contributing to oxidative stress and subsequent cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare methyl 4-[2-(2-nitroethyl)benzamido]benzoate with analogs differing in ester groups, substituents, and bioactivity profiles.
Ester Group Variants
- Ethyl 4-[2-(2-nitroethyl)benzamido]benzoate (C₁₈H₁₈N₂O₅, MW 342.35): This analog replaces the methyl ester with an ethyl group. The increased lipophilicity of the ethyl ester may enhance membrane permeability but reduce metabolic stability compared to the methyl variant . No direct bioactivity data are available, but ester modifications are known to influence pharmacokinetics in related compounds .
Substituent Variations on the Benzamido Group
- Methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate (C₂₆H₃₂N₄O₅, MW 480.56): This compound features a dimethylamino group and a cyclohexylamino substituent.
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate (C₁₁H₁₂ClNO₅, MW 273.67): Substitution with acetamido and methoxy groups alters solubility and hydrogen-bonding capacity. The chloro substituent introduces electronegativity, which could enhance reactivity in electrophilic environments .
Functional Group Additions
- Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate (C₂₄H₂₃N₃O₇, MW 465.46) :
The trimethoxy and nicotinamido groups contribute to neuroprotective effects, as demonstrated in PC12 cell models under hypoxic stress . The nitroethyl group in the target compound may confer distinct redox properties compared to the methoxy-nicotinamido system.
Bioactivity Comparisons
- HDAC Inhibition: Analogs such as methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate show HDAC inhibitory activity, with substituents like tert-butylamino enhancing hydrophobic interactions in the enzyme’s active site . The nitroethyl group in the target compound may modulate binding through polar interactions.
- Neuroprotection: Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate reduced oxidative stress in neuronal cells .
Data Tables
Table 1. Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
